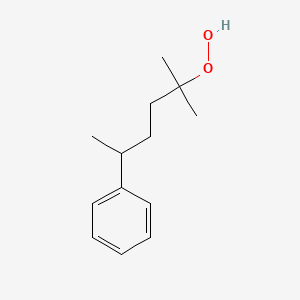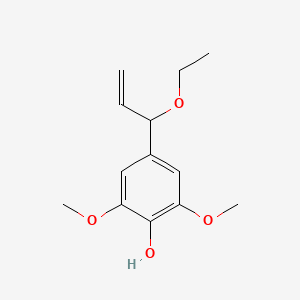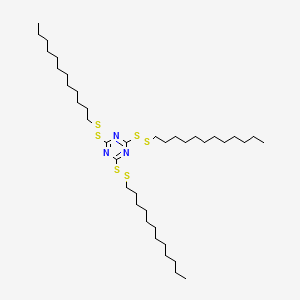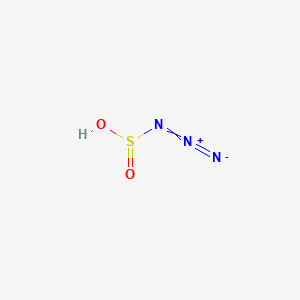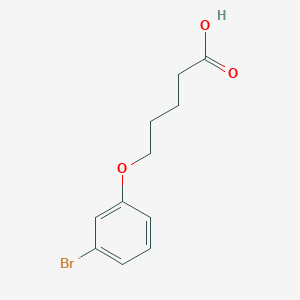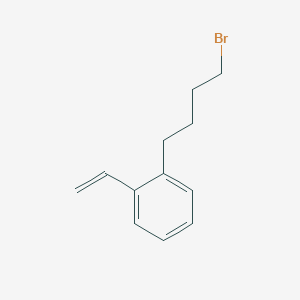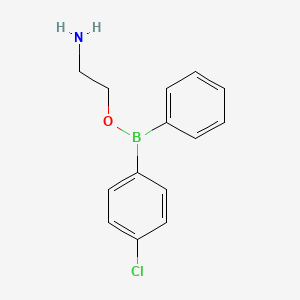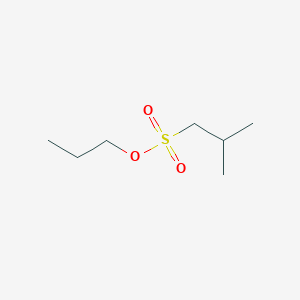
Propyl 2-methylpropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-methylpropane-1-sulfonate is an organic compound with the molecular formula C7H16O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 2-methylpropane-1-sulfonate can be synthesized through the reaction of 2-methylpropane-1-sulfonyl chloride with propanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-methylpropane-1-sulfonyl chloride+propanol→Propyl 2-methylpropane-1-sulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield methyl 2-methylpropane-1-sulfonate.
Hydrolysis: The products are propanol and 2-methylpropane-1-sulfonic acid.
Aplicaciones Científicas De Investigación
Propyl 2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound may be used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of propyl 2-methylpropane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methylpropane-1-sulfonate
- Ethyl 2-methylpropane-1-sulfonate
- Butyl 2-methylpropane-1-sulfonate
Uniqueness
Propyl 2-methylpropane-1-sulfonate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are preferred.
Propiedades
Número CAS |
84796-02-1 |
|---|---|
Fórmula molecular |
C7H16O3S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
propyl 2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-4-5-10-11(8,9)6-7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
JJEUUDBHKYZHLR-UHFFFAOYSA-N |
SMILES canónico |
CCCOS(=O)(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


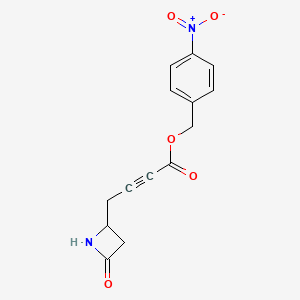
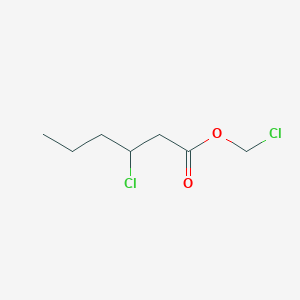
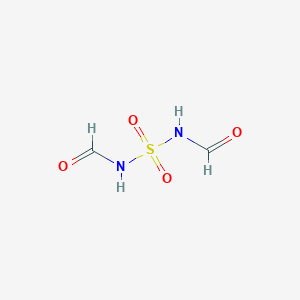

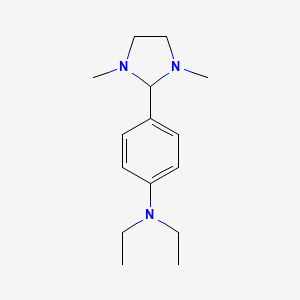
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
